molecular formula C7H3BrF4N2O2 B2706771 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline CAS No. 1820687-67-9

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline

Cat. No.: B2706771
CAS No.: 1820687-67-9
M. Wt: 303.011
InChI Key: BLAKCIFWVCDGMU-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C7H3BrF4N2O2 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes:

    Bromination: The addition of a bromine atom to the ring.

    Fluorination: The incorporation of a fluorine atom.

    Trifluoromethylation: The addition of a trifluoromethyl group.

Each of these steps requires specific reagents and conditions. For example, nitration often uses nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the aniline group to a nitro or nitroso group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, such as replacing bromine with another halogen or functional group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Substitution: Halogen exchange can be facilitated by reagents like lithium halides (LiX) or copper(I) halides (CuX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Bromo-3-fluoro-6-amino-2-(trifluoromethyl)aniline .

Scientific Research Applications

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-2-nitro-6-(trifluoromethyl)aniline

Uniqueness

4-Bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline is unique due to the combination of bromine, fluorine, nitro, and trifluoromethyl groups on the aniline core. This specific arrangement of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4N2O2/c8-2-1-3(14(15)16)6(13)4(5(2)9)7(10,11)12/h1H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAKCIFWVCDGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C(F)(F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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